molecular formula C8H10F3NO3 B143274 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid CAS No. 126501-70-0

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

Cat. No.: B143274
CAS No.: 126501-70-0
M. Wt: 225.16 g/mol
InChI Key: USCGUOIGFONADD-UHFFFAOYSA-N
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Description

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C8H10F3NO3 and a molecular weight of 225.17 g/mol . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a trifluoroacetyl group attached to a piperidine ring, making it a valuable intermediate in various chemical syntheses.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Chemistry

1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions including:

  • Oxidation: Can be oxidized to yield carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction: Reduction with lithium aluminum hydride produces alcohols or amines.
  • Substitution Reactions: Nucleophilic substitution at the trifluoroacetyl group allows for the formation of diverse derivatives.

Medicinal Chemistry

The compound is employed in the development of photoreactive probes that differentiate binding sites of noncompetitive GABA receptor antagonists. It plays a role in synthesizing photoactive α-mannosides and mannosyl peptides that have potential therapeutic applications .

Biological Applications

In biological systems, it acts as a photoreactive probe that interacts with specific molecular targets. For example, it can differentiate binding sites on GABA receptors, which is critical for understanding receptor-ligand interactions and developing new pharmacological agents .

Case Study 1: Photoreactive Probes

A study highlighted the use of this compound in creating photoreactive probes that can effectively bind to GABA receptors. This application is significant for drug design aimed at neurological disorders where GABA receptor modulation is beneficial .

Case Study 2: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties against multidrug-resistant Gram-negative bacteria. The compound's structural features enhance its ability to penetrate bacterial membranes and inhibit essential penicillin-binding proteins (PBPs), making it a candidate for new antibiotic development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid is unique due to the presence of both the trifluoroacetyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research applications, particularly in the synthesis of complex molecules and the study of receptor-ligand interactions .

Biological Activity

1-(2,2,2-Trifluoroacetyl)piperidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in relation to its interactions with various receptors and its implications in therapeutic applications. This article reviews the biological activity of this compound based on recent research findings and case studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound can be described by the following structural formula:

C9H10F3NO2\text{C}_9\text{H}_{10}\text{F}_3\text{N}\text{O}_2

This structure features a piperidine ring substituted with a trifluoroacetyl group and a carboxylic acid moiety, which may influence its biological interactions.

This compound has been studied for its role as a P2Y14 receptor antagonist . The P2Y14 receptor is implicated in various physiological processes including inflammation and pain modulation. Antagonists of this receptor may provide therapeutic benefits in conditions such as asthma and diabetes by inhibiting inflammatory pathways.

Key Findings:

  • P2Y14 Receptor Interaction : The compound demonstrates significant binding affinity to the P2Y14 receptor, with an IC50 value reported at approximately 0.4 nM, indicating high potency compared to other receptor subtypes .
  • Anti-inflammatory Effects : In preclinical models, antagonism of the P2Y14 receptor has been associated with reduced inflammation markers and improved outcomes in models of acute kidney injury and pulmonary inflammation .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key pharmacokinetic parameters include:

ParameterValue
Solubility>100 μM in pH 7.5 buffer
StabilityHalf-life >60 min in human microsomes
Oral BioavailabilityPoor (based on Caco-2 permeability)
ToxicityNo significant toxicity observed at 100 μM

These characteristics suggest that while the compound may not be suitable for oral administration due to poor bioavailability, it shows promising stability and low toxicity profiles .

Study 1: Anti-inflammatory Efficacy

In a study focused on asthma models, this compound was administered to evaluate its effects on airway hyperresponsiveness. Results indicated a significant reduction in inflammatory cell infiltration and cytokine levels compared to control groups treated with vehicle alone .

Study 2: Diabetes Model

Another investigation assessed the compound's impact on glucose metabolism in diabetic mice. The results showed that treatment with the compound led to improved insulin sensitivity and reduced blood glucose levels, supporting its potential role in diabetes management .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural identifiers of 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid?

  • Answer : The compound has the molecular formula C₈H₁₀F₃NO₃ , a molecular weight of 225.17 g/mol , and CAS number 126501-70-0 . Its InChI key is provided for structural verification: 1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14) . Purity levels typically exceed 95% in research-grade samples, as noted in chromatographic analyses .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : A two-step synthesis is often utilized:

Trifluoroacetylation : Piperidine-4-carboxylic acid reacts with trifluoroacetic anhydride under basic conditions to form the trifluoroacetyl-protected intermediate.

Acid Hydrolysis : The intermediate is hydrolyzed using hydrochloric acid (36.5% mass) at elevated temperatures (93–96°C) to yield the final product .
Reaction optimization may involve inert atmospheres and palladium catalysts for byproduct minimization .

Q. How is this compound characterized in purity and structural integrity?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are standard. The trifluoroacetyl group’s distinct ¹⁹F-NMR signal at ~-70 ppm is critical for validation .

Advanced Research Questions

Q. How can this compound serve as an internal reference in competitive binding assays?

  • Answer : In ¹⁹F-NMR displacement assays, the compound’s stable trifluoroacetyl group provides a quantifiable signal (τ = 240 ms mixing time) to monitor probe displacement by competitors. Its low molecular weight and inertness minimize interference with target proteins (e.g., interleukin-1β), enabling precise Ki-value calculations .

Q. What computational methods are used to predict its reactivity in nucleophilic acyl substitution reactions?

  • Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electrophilicity of the trifluoroacetyl carbonyl group. Fukui indices identify reactive sites, while solvation models (e.g., COSMO-RS) predict solvent effects on reaction kinetics .

Q. How do steric and electronic effects influence its stability under basic conditions?

  • Answer : The electron-withdrawing trifluoroacetyl group increases carbonyl electrophilicity but introduces steric hindrance, slowing hydrolysis. Kinetic studies in aqueous HCl (pH < 2) show a half-life of ~17 hours at 95°C, while basic conditions (pH > 10) accelerate degradation via nucleophilic attack .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Answer : Discrepancies in ¹H-NMR splitting patterns (e.g., piperidine ring protons) are resolved by variable-temperature NMR to assess conformational flexibility. X-ray crystallography or rotational spectroscopy can confirm stereoelectronic effects .

Q. Methodological Considerations

Q. What precautions are necessary for handling this compound in aqueous reactions?

  • Answer : Use corrosion-resistant glassware (e.g., Hastelloy) due to HCl-mediated degradation at high temperatures. Monitor pH stability (<2) to prevent premature hydrolysis of the trifluoroacetyl group .

Q. How is its solubility profile optimized for biological assays?

  • Answer : Co-solvents like DMSO (10–20% v/v) enhance aqueous solubility. For lipid bilayer studies, PEGylation or encapsulation in liposomes improves bioavailability .

Q. What analytical challenges arise in quantifying trace impurities?

  • Answer : LC-MS/MS with electrospray ionization (ESI) detects low-abundance byproducts (e.g., deacetylated derivatives). Column selection (C18 with trifluoroacetic acid modifiers) mitigates peak tailing .

Properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)7(15)12-3-1-5(2-4-12)6(13)14/h5H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCGUOIGFONADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404180
Record name 1-(Trifluoroacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126501-70-0
Record name 1-(Trifluoroacetyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid
1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

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